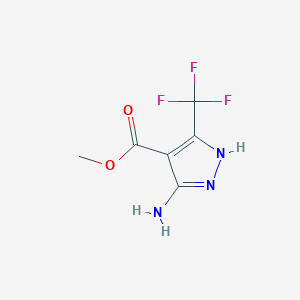![molecular formula C17H12O4 B13995270 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-16-9](/img/structure/B13995270.png)
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a hydroxyphenylmethyl group attached to the naphthalene-1,4-dione core. Naphthoquinones are known for their redox properties, making them valuable in biological and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is efficient, providing high yields and short reaction times . Another approach involves the Mannich reaction, where lawsone (2-hydroxynaphthalene-1,4-dione) reacts with aldehydes and amines to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through the three-component condensation reactions of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano-copper (II) oxide . These methods are scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or methanol and catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The molecular targets include enzymes involved in redox reactions and cellular pathways related to oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthoquinone derivatives such as lawsone (2-hydroxynaphthalene-1,4-dione), juglone (5-hydroxy-1,4-naphthoquinone), and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) .
Uniqueness
What sets 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione apart is its unique combination of hydroxy and hydroxyphenylmethyl groups, which enhance its redox properties and biological activities. This makes it more versatile and effective in various applications compared to its analogs .
Propiedades
Número CAS |
6629-16-9 |
|---|---|
Fórmula molecular |
C17H12O4 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
2-[hydroxy-(2-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17-18,21H |
Clave InChI |
VWQYYRWOWKXJRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


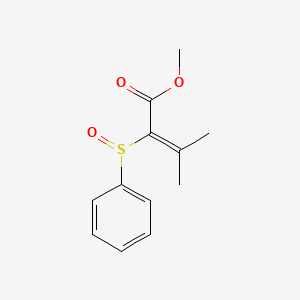
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
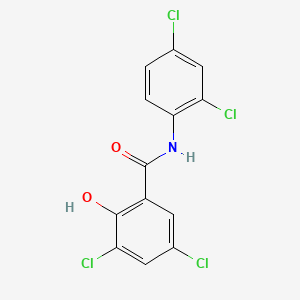
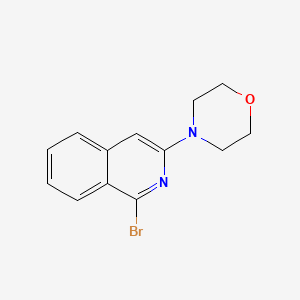
![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)
![4-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13995216.png)
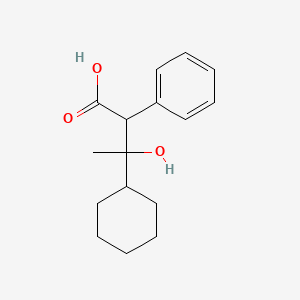
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)
![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
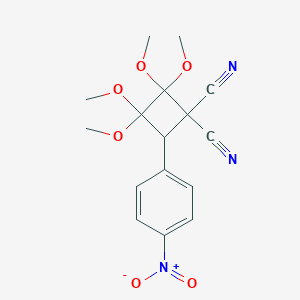

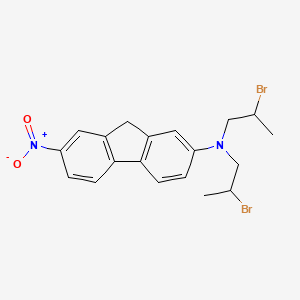
![1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)
